
Tianeptine Metabolite MC5 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tianeptine Metabolite MC5 Sodium Salt is a major active metabolite of Tianeptine . Tianeptine is an atypical antidepressant with a unique mechanism of action . It has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .
Synthesis Analysis
The current study aims to investigate the pharmacokinetics (PK) of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug as well as the metabolic ratio of MC5 in rats . An LC-MS/MS method using the small sample volume for the quantitation of tianeptine and its active metabolite MC5 in rat plasma and liver perfusate has been developed and validated .Molecular Structure Analysis
The molecular formula of Tianeptine Metabolite MC5 Sodium Salt is C19H20ClN2NaO4S .Chemical Reactions Analysis
Following an intravenous administration of tianeptine, pharmacokinetic parameters were calculated by non-compartmental analysis . The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . The hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . Mass spectrometric analysis of rat bile indicated that tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .Physical And Chemical Properties Analysis
The melting point of Tianeptine Metabolite MC5 Sodium Salt is 138-140°C . It is slightly soluble in Dichloromethane, DMSO, and Methanol .Aplicaciones Científicas De Investigación
Therapeutic Drug Monitoring
Tianeptine Metabolite MC5 Sodium Salt is used as a starting material in calibrators or controls for therapeutic drug monitoring. This application is crucial for ensuring the correct dosage of tianeptine in patients’ plasma, blood, and brain to maintain therapeutic efficacy while minimizing side effects .
Forensic Analysis
In forensic science, this metabolite can be used as a reference standard for the identification and quantification of tianeptine in biological samples, which is essential for legal and compliance purposes .
Clinical Toxicology
Clinical toxicologists utilize Tianeptine Metabolite MC5 Sodium Salt to monitor tianeptine levels in cases of overdose or poisoning, aiding in the diagnosis and treatment of toxicological emergencies .
Urine Drug Testing
This compound serves as a standard in urine drug testing to detect the presence of tianeptine metabolites, which can be indicative of substance use or abuse .
Pharmacokinetic Studies
Pharmacokinetic studies use Tianeptine Metabolite MC5 to understand the absorption, distribution, metabolism, and excretion (ADME) of tianeptine. Such studies help in determining the correct dosages for different routes of administration and understanding the drug’s metabolism .
Dosage Selection for Pharmacological Experiments
The pharmacokinetic model developed for Tianeptine Metabolite MC5 aids researchers in selecting appropriate dosages for prospective pharmacological experiments, ensuring that studies are conducted with accurate and effective drug levels .
Direcciones Futuras
The PK model with a metabolite compartment developed in this study for both tianeptine and MC5 metabolite after two routes of administration may facilitate tianeptine dosage selection for the prospective pharmacological experiments . Furthermore, the primary metabolite of tianeptine (MC5), which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent fashion . These results point to the possibility that MOR and its downstream signaling cascades may be novel targets for antidepressant drug development .
Propiedades
IUPAC Name |
sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSEZGRQUELJJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676158 |
Source


|
| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tianeptine Metabolite MC5 Sodium Salt | |
CAS RN |
115220-11-6 |
Source


|
| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




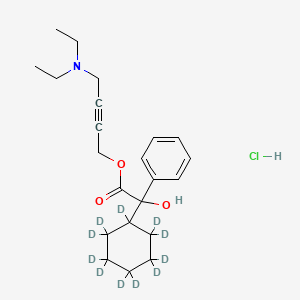
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
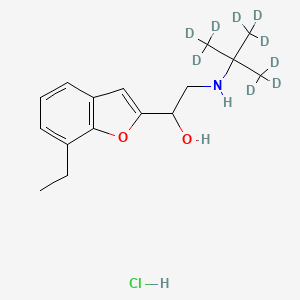


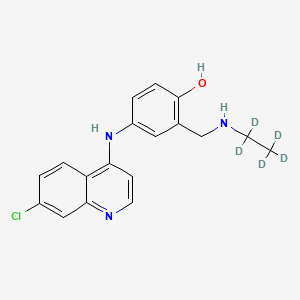
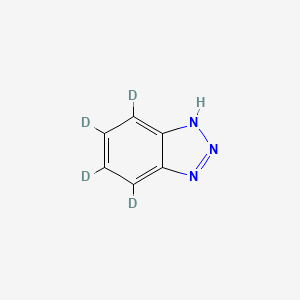

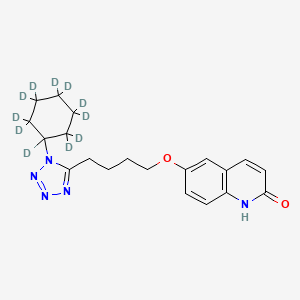

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)